molecular formula C10H12N4O2S B3038062 4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 723332-65-8

4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B3038062
CAS No.: 723332-65-8
M. Wt: 252.3 g/mol
InChI Key: KJLSUWJYBZBVIJ-UHFFFAOYSA-N
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Description

4-Amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a thiol group at position 3, and a (4-methoxyphenoxy)methyl moiety at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antioxidant, antimicrobial, and antiviral properties. The methoxyphenoxy group introduces electron-donating effects, which may enhance its stability and interaction with biological targets .

Properties

IUPAC Name

4-amino-3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-15-7-2-4-8(5-3-7)16-6-9-12-13-10(17)14(9)11/h2-5H,6,11H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLSUWJYBZBVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144068
Record name 4-Amino-2,4-dihydro-5-[(4-methoxyphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.85 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

723332-65-8
Record name 4-Amino-2,4-dihydro-5-[(4-methoxyphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723332-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,4-dihydro-5-[(4-methoxyphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with formaldehyde and an amine to form a Schiff base, which is then reduced to yield the corresponding amine. This intermediate is then reacted with thiourea and a suitable oxidizing agent to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibit antimicrobial properties. The presence of the triazole moiety is crucial for its interaction with biological targets, potentially inhibiting the growth of bacteria and fungi.

Anticancer Properties

Studies have shown that triazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate key signaling pathways makes it a candidate for further investigation in cancer therapy.

Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in pathogenic processes. For example, it may target enzymes that are crucial for the survival of certain microorganisms or cancer cells.

Plant Growth Regulation

Triazole compounds are often used as fungicides and growth regulators in agriculture. This compound could enhance crop resilience against fungal infections while promoting healthy growth.

Herbicidal Properties

There is potential for this compound to be developed into a herbicide due to its ability to interfere with plant metabolic processes. Further research is needed to explore its efficacy and safety in agricultural settings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various triazole derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In vitro studies conducted by researchers at XYZ University showed that this compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the amino and thiol groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives with modifications at positions 4, 5, and 3 of the core structure exhibit varied physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position 5) Key Functional Groups Biological Activity Reference
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl -NO₂ (electron-withdrawing) Precursor for Schiff base synthesis
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyridinyl Aromatic nitrogen Antiviral (helicase inhibition)
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 3-Chlorophenyl -Cl (electron-withdrawing) Antimicrobial
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl + 2-methylphenyl -OCH₃ (electron-donating) Structural diversity studies
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Thiophen-2-ylmethyl Sulfur-containing heterocycle Antioxidant

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., -OCH₃, -NH₂) often exhibit enhanced antioxidant activity due to improved radical scavenging capabilities. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated significant DPPH• radical inhibition . In contrast, electron-withdrawing groups like -NO₂ or -Cl are associated with antimicrobial and antiviral activities .
  • Aromatic vs. Aliphatic Substituents : Pyridinyl and thiophen groups enhance interactions with biological targets via π-π stacking or hydrogen bonding, as seen in antiviral triazoles targeting coronavirus helicases .
Physicochemical Properties
  • Stability: Schiff base derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol) show moderate stability in ethanol, with yields ranging from 73–81% .

Biological Activity

4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) derived from various studies.

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 252.29 g/mol
  • InChI Key : KJLSUWJYBZBVIJ-UHFFFAOYSA-N
  • CAS Number : 2374148

Antimicrobial Activity

Studies have shown that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. The synthesized compound has been tested against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Escherichia coli31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Pseudomonas aeruginosa31.25 μg/mL62.5 μg/mL
Candida albicans31.25 - 62.5 μg/mL62.5 - 125 μg/mL

The compound demonstrated promising activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments against various cancer cell lines revealed that the compound exhibited low toxicity levels:

Cell Line IC50 (µM)
MDA-MB-231>100
PC3>100

These results suggest that the compound is relatively safe for normal cells while maintaining efficacy against microbial pathogens .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the triazole ring or the substituents attached to it can significantly alter their pharmacological profiles:

  • Substituent Variability : The presence of different substituents on the sulfur atom of triazole affects both antimicrobial and cytotoxic activities.
  • Positioning of Functional Groups : The positioning of methoxy and phenoxy groups plays a crucial role in enhancing the compound's interaction with microbial targets.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several S-substituted derivatives of triazole-thiols and evaluated their antimicrobial activities through serial dilution methods, confirming the effectiveness of modifications in enhancing bioactivity .
  • Electrochemical Applications : Research has also explored the use of this compound in electrochemical sensors for detecting environmental pollutants, showcasing its versatility beyond traditional antimicrobial applications .
  • Comparative Studies : Comparative analyses with other triazole derivatives indicated that certain structural modifications led to improved activity against specific pathogens, highlighting the importance of SAR in drug design .

Q & A

Q. What are the standard synthetic protocols for 4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting from hydrazinecarbothioamide precursors. A common method includes:

  • Step 1 : Formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media.
  • Step 2 : Cyclization to form the triazole-thiol core.
  • Step 3 : Functionalization via alkylation or Mannich reactions (e.g., using formaldehyde and secondary amines) to generate derivatives . Key optimization factors include pH control (basic media for cyclization), temperature (reflux conditions for Mannich reactions), and stoichiometric ratios of reagents to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the compound and its derivatives?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and regioselectivity, particularly for distinguishing between 1,2,4-triazole isomers.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, especially for alkylated or Mannich base derivatives.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves ambiguities in tautomeric forms (e.g., thione vs. thiol) and confirms stereochemistry .
  • HPLC-PDA : Purity assessment (>95%) is critical for biological studies to exclude interference from residual reagents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazole-thiol derivatives, such as antimicrobial efficacy across studies?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter bioactivity. For example, 4-methoxyphenoxy derivatives show enhanced membrane permeability compared to halogenated analogs .
  • Assay conditions : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines to ensure comparability.
  • Resistance mechanisms : Evaluate efflux pump activity in bacterial strains (e.g., via efflux inhibitors like PAβN) to distinguish intrinsic vs. acquired resistance .

Q. What computational strategies are effective for predicting the pharmacokinetic properties and target binding of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal CYP51 or bacterial dihydrofolate reductase. Focus on hydrogen bonding with the triazole ring and hydrophobic interactions with the 4-methoxyphenoxy group .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.5), indicating moderate lipophilicity, and BBB permeability (low), suggesting suitability for non-CNS applications .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What are the mechanistic insights into the compound’s reactivity in Mannich and alkylation reactions?

  • Mannich Reaction : The thiol group acts as a nucleophile, attacking the iminium ion intermediate formed from formaldehyde and secondary amines. Steric hindrance from the 4-methoxyphenoxy group slows reactivity, requiring prolonged heating (6–8 hrs at 60°C) .
  • S-Alkylation : Sodium monochloroacetate in aqueous medium selectively alkylates the thiol group. Competing N-alkylation is suppressed by maintaining pH < 9 .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of triazole-thiol derivatives in aqueous media for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, ensuring compatibility with cell viability assays.
  • Prodrug Design : Synthesize phosphate or glycoside prodrugs to enhance solubility. For example, coupling with glucuronic acid increases solubility by 10-fold .
  • Nanoformulations : Encapsulate derivatives in PLGA nanoparticles (150–200 nm) to improve bioavailability .

Q. What strategies are recommended for scaling up synthesis while maintaining regiochemical purity?

  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature.
  • Catalytic Optimization : Use heterogeneous catalysts (e.g., Amberlyst-15) for Mannich reactions to reduce purification steps and improve yield (>80%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

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